molecular formula C13H11NO7 B12766603 2-(3-Hydroxyphthalimido)glutaric acid CAS No. 7620-27-1

2-(3-Hydroxyphthalimido)glutaric acid

Cat. No.: B12766603
CAS No.: 7620-27-1
M. Wt: 293.23 g/mol
InChI Key: SPXLBXOXNGLUBV-UHFFFAOYSA-N
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Description

Molecular Architecture and Constitutional Analysis

The molecular formula of 2-(3-hydroxyphthalimido)glutaric acid is C₁₃H₁₁NO₇ , with a calculated molecular weight of 293.23 g/mol . The IUPAC name, 2-(4-hydroxy-1,3-dioxoisoindol-2-yl)pentanedioic acid , reflects its bifunctional design: a pentanedioic acid backbone linked to a hydroxy-substituted isoindole-1,3-dione ring.

Key Constitutional Features:

  • Aliphatic chain : A five-carbon dicarboxylic acid (glutaric acid) provides two terminal carboxyl groups (-COOH) at positions 1 and 5.
  • Aromatic core : A phthalimide group (C₈H₅NO₃) fused to the glutaric acid at position 2, with a hydroxyl (-OH) substituent at position 4 of the isoindole ring.
  • Functional groups : Two carboxylic acids, one secondary amine (within the phthalimide ring), and one phenolic hydroxyl group.

The SMILES notation (C1=CC2=C(C(=C1)O)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O) encodes this connectivity, emphasizing the hydroxyl group’s position on the aromatic ring and the glutaric acid’s attachment to the nitrogen atom.

Table 1: Constitutional Descriptors
Property Value Source
Molecular formula C₁₃H₁₁NO₇
Molecular weight 293.23 g/mol
Hydrogen bond donors 3 (2×COOH, 1×OH)
Hydrogen bond acceptors 7 (2×COOH, 3×C=O, 1×N-C=O, 1×OH)
Rotatable bonds 5

Crystallographic Studies and Conformational Isomerism

While experimental X-ray crystallographic data for this compound remains unpublished, computational models predict a non-planar structure due to steric interactions between the phthalimide ring and glutaric acid chain. The 3D conformer (PubChem CID 4052095) suggests that the carboxylic acid groups adopt staggered configurations to minimize intramolecular hydrogen bonding.

Conformational Flexibility:

  • The five rotatable bonds in the glutaric acid moiety enable multiple low-energy conformers.
  • The phthalimide ring’s rigidity restricts motion at the nitrogen linkage, favoring a twisted boat conformation in simulations.
  • Intermolecular hydrogen bonding between carboxyl groups and the hydroxyl-phthalimide system may stabilize specific conformations in the solid state.
Figure 1: Predicted 3D Conformation (Schematic)
O=C(O)CCC(C(=O)O)N1C(=O)C2=C(C=CC(=C2)O)C1=O  

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

Theoretical ¹H NMR peaks (D₂O, 400 MHz) would include:

  • δ 12.1 ppm (s, 2H) : Carboxylic acid protons (exchange with D₂O).
  • δ 7.6–7.8 ppm (m, 3H) : Aromatic protons on the phthalimide ring.
  • δ 4.3 ppm (t, 1H) : Methine proton adjacent to the phthalimide nitrogen.
  • δ 2.4–2.6 ppm (m, 4H) : Methylene protons of the glutaric acid chain.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 174–178 ppm : Carbonyl carbons (phthalimide and carboxylic acids).
  • δ 160–165 ppm : Oxygenated aromatic carbon (C-OH).
  • δ 35–45 ppm : Methylene carbons in the glutaric acid backbone.

Infrared (IR) Spectroscopy:

Key absorption bands (KBr pellet, cm⁻¹):

  • 3100–2500 : Broad stretch from O-H (carboxylic acid).
  • 1770, 1720 : Strong C=O stretches (imide and carboxylic acid).
  • 1610, 1580 : Aromatic C=C vibrations.
  • 1380 : C-N stretch (phthalimide ring).

Mass Spectrometry (MS):

  • Exact mass : 293.05355169 Da ([M+H]⁺).
  • Fragmentation pattern :
    • Loss of H₂O (18 Da) from the hydroxyl group.
    • Cleavage of the imide ring (C₈H₅NO₃, 179 Da).
    • Decarboxylation of glutaric acid (CO₂, 44 Da).
Table 2: Spectral Data Summary
Technique Key Signals Assignment
¹H NMR δ 7.6–7.8 (m), δ 12.1 (s) Aromatic H, COOH
¹³C NMR δ 174–178 C=O (imide, COOH)
IR 1770 cm⁻¹ Imide C=O stretch
MS m/z 293.05 ([M+H]⁺) Molecular ion

Properties

CAS No.

7620-27-1

Molecular Formula

C13H11NO7

Molecular Weight

293.23 g/mol

IUPAC Name

2-(4-hydroxy-1,3-dioxoisoindol-2-yl)pentanedioic acid

InChI

InChI=1S/C13H11NO7/c15-8-3-1-2-6-10(8)12(19)14(11(6)18)7(13(20)21)4-5-9(16)17/h1-3,7,15H,4-5H2,(H,16,17)(H,20,21)

InChI Key

SPXLBXOXNGLUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Component Ugi Reaction with N-Hydroxyimides

The Ugi four-component reaction (U-4CR) serves as a foundational method for synthesizing α-hydrazino amides and related structures. Adapted for 2-(3-Hydroxyphthalimido)glutaric acid, this approach involves:

  • Reactants :
    • 3-Hydroxyphthalimide (as the carboxylic acid isostere)
    • Glutaric acid derivative (e.g., aldehyde or amine-functionalized glutaric acid)
    • Isocyanide
    • Aldehyde/ketone
  • Conditions :























    Solvent Catalyst Temperature Yield
    DCE ZnCl₂ 50°C 51%
    Toluene ZnCl₂ RT 20%

This method, validated for analogous structures, emphasizes solvent-catalyst synergy to optimize yield.

Oxidation of Functionalized Glutaric Acid Intermediates

Patents describing nitric acid-mediated oxidation of triols to hydroxy-glutaric acids (e.g., 3-hydroxy-3-methyl-glutaric acid) suggest a scalable pathway:

  • Steps :
    • React 3-methyl-1,3,5-pentanetriol with nitric acid (density: 1.20–1.50 g/cm³) at 25–35°C.
    • Maintain reaction at 50–55°C for 30 minutes post-addition.
    • Distill under vacuum (<60°C) and crystallize from butyl acetate.
  • Key Parameters :
    • Molar ratio (HNO₃:triol): 3:1 to 12:1
    • Yield: ~75% after crystallization.

While this method targets a methyl-substituted derivative, substituting the triol with a phthalimido-functionalized precursor could yield the desired compound.

Esterification and Imide Coupling

A patent detailing diester synthesis of 2-bromo glutaric acid highlights a two-step strategy adaptable for phthalimido incorporation:

  • Bromination : Introduce bromine at the α-position of glutaric acid using HBr/acetic acid.
  • Imide Formation : React with 3-hydroxyphthalic anhydride under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification :
    • Distillation under vacuum (<50°C)
    • Crystallization from hot butyl acetate.

Catalytic Hydrodeoxygenation

Emerging catalytic methods for glutaric acid production from pentose sources propose:

  • Substrate : Xylose or arabinose derivatives.
  • Catalyst : Pd/C or Ru/C with halogen sources (e.g., HCl).
  • Conditions :
    • 150–200°C, H₂ pressure (10–50 bar)
    • Hydroxy groups selectively reduced to C-H bonds.

This route could theoretically functionalize glutaric acid with phthalimido groups post-synthesis.

Analytical Validation and Optimization

Post-synthesis, distinguishing isomers (e.g., 2- vs. 3-hydroxyglutaric acid) requires GC-MS with:

  • Modified Protocol :
    • Isothermal hold at 150°C for 10 minutes.
    • Quantifier ions: m/z 133 (2-OHGA) vs. m/z 147 (3-OHGA).

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphthalimido)glutaric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Hydroxyphthalimido)glutaric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphthalimido)glutaric acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phthalimide moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications CAS Number Molecular Weight Key Applications/Effects
2-(3-Hydroxyphthalimido)glutaric acid 3-hydroxyphthalimide + glutaric acid 7620-27-1 279.22* Enzyme inhibition, synthetic intermediate
Phthaloyl-D-glutamic acid Phthalimide + D-glutamic acid 22911-88-2 278.23 Pharmaceutical synthesis
2-Hydroxyglutaric acid (2-HG) Hydroxyl group at C2 of glutaric acid 40951-21-1 192.1 (Na salt) Oncometabolite, biomarker in cancer
3-Hydroxyglutaric acid (3-HGA) Hydroxyl group at C3 of glutaric acid 638-18-6 148.11 Biomarker in GA1
Glutaric acid Unmodified dicarboxylic acid 110-94-1 132.12 Industrial solvent, GA1 biomarker
Succinic acid Four-carbon dicarboxylic acid 110-15-6 118.09 TCA cycle intermediate, inhibitor

*Calculated based on formula C₁₃H₁₁NO₆.

Key Structural Insights :

  • Backbone Length : Glutaric acid (C5) and succinic acid (C4) differ in chain length, affecting enzyme binding. Succinic acid derivatives (e.g., compound 12 in ) show higher inhibitory activity than glutaric acid analogs in some enzyme systems due to optimal steric fit .
  • Hydroxyl Position : 2-HG and 3-HGA are isomers with distinct biological roles. 3-HGA is specific to GA1, while 2-HG is linked to cancer metabolism. Analytical methods like LC-MS/MS are critical to differentiate them .
  • Aromatic vs. Aliphatic Moieties : Phthalimide-containing compounds (e.g., this compound) exhibit stronger UV absorption (λ ~275 nm) than aliphatic acids like glutaric acid, impacting their detection in environmental or biological samples .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound Glutaric Acid 2-Hydroxyglutaric Acid Phthalic Acid
Water Solubility (g/L) ~50 (estimated) 639 1000 (Na salt) 7.4 (20°C)
pKa (carboxylic groups) ~3.5, ~5.0* 4.34, 5.41 3.02, 4.44 2.95, 5.41
UV Absorption (λ max, nm) ~275 (aromatic phthalimide) None None 275 (strong)
Melting Point (°C) 180–185 (decomposes) 97–99 140–145 (Na salt) 207–210

*Estimated based on glutaric acid and phthalic acid pKa values.

Key Findings :

  • The phthalimide group enhances UV detectability but reduces water solubility compared to unmodified glutaric acid .
  • The hydroxyl group in 3-HGA increases acidity (lower pKa) relative to glutaric acid, influencing its interaction with biological membranes .

Analytical Challenges and Advances

  • Differentiation of Isomers : LC-MS/MS methods with pre-column derivatization are required to resolve 2-HG and 3-HGA, which co-elute in traditional GC-MS workflows .

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing 2-(3-Hydroxyphthalimido)glutaric acid, and how can its structural integrity be validated?

Answer: Synthesis typically involves refluxing stoichiometric ratios of precursors (e.g., 2-(pyridin-4-yl)-1H-benzimidazole and glutaric acid derivatives) in ethanol-water mixtures under controlled heating (e.g., 6 hours at 80°C). Post-synthesis, structural validation should employ X-ray crystallography to confirm bond angles (e.g., dihedral angles between aromatic rings and carboxyl groups) and hydrogen-bonding networks (e.g., N—H⋯O and O—H⋯N interactions). FT-IR and NMR can further validate functional groups and proton environments .

Q. Q2. Which analytical techniques are most reliable for detecting and quantifying this compound in biological matrices?

Answer:

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS): Provides high-resolution separation of isomers (e.g., 2- vs. 3-hydroxyglutaric acid) and precise quantification via isotopic labeling. Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to avoid co-elution artifacts .
  • High-Performance Liquid Chromatography (HPLC): Follow USP protocols with UV detection (e.g., 210 nm) and standardized calibration curves using reference standards (e.g., USP Xylose RS) to ensure accuracy .

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in size distribution data for glutaric acid derivatives caused by analytical artifacts (e.g., doubly charged particles)?

Answer: Artifacts in techniques like Differential Mobility Analysis (DMA) arise from incomplete charge neutralization. To mitigate:

Pre-neutralization: Use a secondary neutralizer prior to DMA analysis to stabilize particle charges.

Cross-validation: Compare results with LC-QTOF/MS or GC-MS data to distinguish true particle sizes from artifacts.

Statistical modeling: Apply simplex optimization methods (e.g., Nelder-Mead algorithm) to iteratively refine parameters and resolve convoluted data sets .

Q. Q4. What mechanistic insights explain the metabolic role of 3-hydroxyglutaric acid in inborn errors like Glutaric Acidemia Type I (GA I)?

Answer: In GA I, mutations in GCDH impair glutaryl-CoA dehydrogenase, leading to accumulation of 3-hydroxyglutaric acid (pathognomonic biomarker) and glutaric acid. This disrupts mitochondrial β-oxidation, causing neurotoxicity. Key steps for validation:

  • Urine Organic Acid Analysis: Detect elevated 3-hydroxyglutaric acid via GC-MS or LC-QTOF/MS, ensuring separation from 2-hydroxyglutaric acid.
  • Acylcarnitine Profiling: Quantify glutarylcarnitine (C5DC) in plasma to confirm diagnosis.
  • Genetic Testing: Screen for GCDH mutations to distinguish "high excreters" (severe metabolite elevation) from "low excreters" .

Q. Q5. How do environmental conditions (pH, temperature) influence the stability and reactivity of this compound in aqueous solutions?

Answer:

  • pH Sensitivity: The compound’s carboxyl and hydroxyl groups undergo protonation/deprotonation at pH < 3 or > 7, altering solubility and hydrogen-bonding patterns. Stability studies should use buffered solutions (pH 4–6) to mimic physiological conditions.
  • Thermal Stability: Accelerated degradation studies (e.g., 40–60°C) with HPLC monitoring can determine activation energy (Ea) for decomposition.
  • Reactive Byproducts: Avoid exposure to strong oxidizers or metals (e.g., Fe³⁺) to prevent decarboxylation or free radical formation .

Methodological Challenges

Q. Q6. What strategies optimize crystallization of this compound for X-ray studies?

Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethanol-water) to modulate solubility and nucleation rates.
  • Slow Cooling: Gradual temperature reduction (e.g., 0.5°C/hour) promotes ordered lattice formation.
  • Seeding: Introduce microcrystals to direct growth and minimize polymorphism.
  • Hydrogen Bond Analysis: Pre-screen via FT-IR to identify optimal conditions for π-π stacking and intermolecular H-bonds .

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